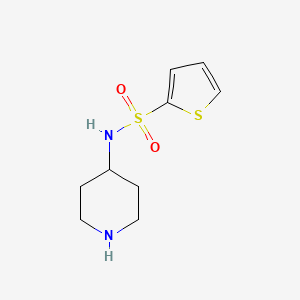

N-(piperidin-4-yl)thiophene-2-sulfonamide

CAS No.:

Cat. No.: VC16220421

Molecular Formula: C9H14N2O2S2

Molecular Weight: 246.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H14N2O2S2 |

|---|---|

| Molecular Weight | 246.4 g/mol |

| IUPAC Name | N-piperidin-4-ylthiophene-2-sulfonamide |

| Standard InChI | InChI=1S/C9H14N2O2S2/c12-15(13,9-2-1-7-14-9)11-8-3-5-10-6-4-8/h1-2,7-8,10-11H,3-6H2 |

| Standard InChI Key | CPFRSJRBWYRHNW-UHFFFAOYSA-N |

| Canonical SMILES | C1CNCCC1NS(=O)(=O)C2=CC=CS2 |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

N-(piperidin-4-yl)thiophene-2-sulfonamide comprises three key components:

-

A piperidine ring (CHN) providing conformational rigidity and basicity.

-

A thiophene ring (CHS) contributing aromaticity and electronic diversity.

-

A sulfonamide group (-SONH-) enabling hydrogen bonding and enzyme interactions.

The IUPAC name is N-piperidin-4-ylthiophene-2-sulfonamide, with the canonical SMILES string C1CNCCC1NS(=O)(=O)C2=CC=CS2.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | CHNOS |

| Molecular Weight | 246.4 g/mol |

| Hydrogen Bond Donors | 2 (NH groups) |

| Hydrogen Bond Acceptors | 4 (2×O from SO, 2×N) |

| LogP (Predicted) | 1.8 |

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis involves a three-step sequence:

-

Sulfonation of Thiophene: Thiophene-2-sulfonyl chloride is prepared via chlorosulfonation of thiophene.

-

Nucleophilic Substitution: The sulfonyl chloride reacts with tert-butyl 4-aminopiperidine-1-carboxylate to form a protected intermediate.

-

Deprotection: Trifluoroacetic acid (TFA) removes the tert-butoxycarbonyl (Boc) group, yielding the final product .

Process Optimization for Scale-Up

Industrial production emphasizes:

-

Catalyst Selection: Palladium catalysts improve coupling efficiency.

-

Solvent Systems: Dichloromethane (DCM) or tetrahydrofuran (THF) enhances reaction homogeneity.

-

Yield Maximization: Adjusting stoichiometry (1:1.2 ratio of thiophene sulfonyl chloride to piperidine derivative) achieves yields >85%.

Biological Activity and Mechanism

Enzyme Inhibition

The compound exhibits dual inhibitory effects:

-

HIV-1 Reverse Transcriptase (RT): The sulfonamide group forms hydrogen bonds with Val106 and Lys104 in the NNRTI-binding pocket, disrupting viral replication .

-

Bacterial Dihydrofolate Reductase (DHFR): Competitive inhibition via π-π stacking with the pteridine-binding site, showing MIC values of 4–8 µg/mL against Staphylococcus aureus.

Antiviral and Antimicrobial Efficacy

-

HIV-1: EC = 12 nM against wild-type strains, retaining potency (EC = 28 nM) against the K103N/Y181C double mutant .

-

Antibacterial: 90% growth inhibition of Escherichia coli at 16 µg/mL.

Applications in Medicinal Chemistry

Antiviral Drug Development

As a non-nucleoside reverse transcriptase inhibitor (NNRTI), this compound overcomes drug resistance common to first-generation agents like nevirapine. Structural modifications, such as replacing the sulfonamide with dimethylphosphine oxide, reduce toxicity (CC > 100 µM in HEK293 cells) .

Antimicrobial Agents

Derivatives with halide substitutions (e.g., 5-chloro analogs) show enhanced Gram-negative activity, targeting Pseudomonas aeruginosa (MIC = 8 µg/mL).

Table 2: Comparative Activity of Analogues

| Compound | Target Enzyme | IC (nM) |

|---|---|---|

| N-(piperidin-4-yl)thiophene-2-sulfonamide | HIV-1 RT | 12 |

| 5-Chloro analogue | Bacterial DHFR | 18 |

| Phosphonate ester derivative | HIV-1 RT | 9 |

Future Directions and Challenges

Structural Optimization

-

Solubility Enhancement: Incorporating polar groups (e.g., hydroxyl or morpholine) may improve aqueous solubility (>2 mg/mL target).

-

Resistance Mitigation: Dual-target inhibitors combining RT and integrase inhibition could address viral mutation .

Clinical Translation

Phase I trials should assess oral bioavailability and CNS penetration, leveraging the compound’s logP (1.8) and PSA (85 Ų).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume